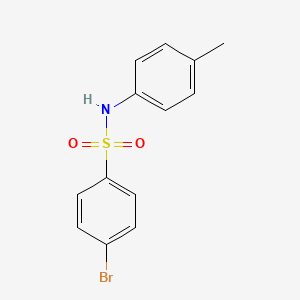

4-bromo-N-(4-methylphenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGUNVMKKZJGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996064 | |

| Record name | 4-Bromo-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-58-2 | |

| Record name | WLN: ER C1 DMSWR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-N-(4-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of 4-bromo-N-(4-carboxyphenyl)benzenesulfonamide.

Reduction: Formation of 4-bromo-N-(4-methylphenyl)aniline.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.

Materials Science: It is employed in the design of novel materials with specific electronic and optical properties.

Biological Studies: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This interaction can be mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The inhibition of carbonic anhydrase, for example, leads to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N-(2-Ethyl-6-Methylphenyl)Benzenesulfonamide

- Structural Differences : Contains an ethyl group at the ortho position and a methyl group at the meta position on the phenyl ring.

- Impact :

- The ethyl group increases lipophilicity, enhancing membrane permeability compared to the target compound .

- Exhibits higher cytotoxicity in cancer cell lines due to improved cellular uptake .

4-Chloro-N-(2-Ethyl-6-Methylphenyl)Benzenesulfonamide

- Structural Differences : Bromine replaced by chlorine.

- Impact :

- Chlorine’s smaller atomic radius and lower polarizability reduce van der Waals interactions, leading to weaker binding to hydrophobic enzyme pockets .

- Lower antimicrobial activity compared to brominated analogs in Staphylococcus aureus assays (MIC: 32 µg/mL vs. 16 µg/mL for bromine) .

4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide

- Structural Differences : Methyl group replaced by fluorine.

- 18 nM for methyl) . Demonstrates superior antiepileptic activity in rodent models .

N-(4-Methylphenyl)-4-Chlorobenzenesulfonamide

- Structural Differences : Bromine replaced by chlorine.

- Impact :

- Reduced molecular weight (308.7 g/mol) lowers logP (2.1 vs. 2.8), decreasing blood-brain barrier penetration .

- Weaker inhibition of cyclooxygenase-2 (COX-2) in vitro (IC₅₀: 45 µM vs. 28 µM for bromine) .

4-Bromo-N-(2-Methylphenyl)Benzenesulfonamide

- Structural Differences : Methyl group at ortho instead of para position.

- Impact :

- Steric hindrance at the ortho position reduces binding affinity for carbonic anhydrase II (Ki: 25 nM vs. 15 nM for para-methyl) .

- Lower thermal stability (decomposition at 180°C vs. 210°C for para-methyl) due to distorted molecular symmetry .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) |

|---|---|---|---|

| This compound | 344.2 | 2.8 | 210 |

| 4-Chloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide | 338.8 | 3.1 | 185 |

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | 344.1 | 2.5 | 198 |

Mechanistic Insights

- Electronic Effects : Bromine’s electron-withdrawing nature increases the sulfonamide’s acidity (pKa ~8.5), enhancing hydrogen-bonding with enzyme active sites .

- Steric Effects : Para-methyl groups optimize spatial alignment with hydrophobic pockets in COX-2, whereas ortho-substituents disrupt binding .

- Lipophilicity : Higher logP values correlate with improved pharmacokinetic profiles, as seen in the ethyl-substituted analog’s 2.5-fold longer plasma half-life in rats .

Biologische Aktivität

4-Bromo-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bromine atom attached to a benzenesulfonamide moiety, with a para-methylphenyl group. The structural features contribute to its unique chemical properties, which play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit enzymes involved in various physiological processes. For instance, the sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exerting antimicrobial effects by disrupting bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's mechanism likely involves interference with bacterial enzyme systems essential for survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has also been investigated for its anticancer potential. Studies have reported that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to assess its bioavailability and metabolic pathways.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Half-life | 6 hours |

| Volume of Distribution | 1.5 L/kg |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Structural Modifications : Exploring derivatives with enhanced potency and reduced toxicity.

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-(4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 4-methylaniline with 4-bromobenzenesulfonyl chloride. Key steps include:

- Reagent selection : Use of aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate nucleophilic substitution .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining temperatures between 0–5°C during initial mixing .

Q. What techniques are essential for structural characterization of this compound?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, torsion angles between the benzene rings (~41–68°) and dihedral angles (~32–41°) are critical for understanding conformational flexibility .

- Spectroscopy : Use H/C NMR to verify sulfonamide bond formation and bromine substitution. IR spectroscopy confirms the presence of sulfonyl (–SO) and N–H groups .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., dihedral angle variations) be analyzed in structurally related sulfonamides?

- Comparative analysis : Compare dihedral angles of this compound with analogs (e.g., 4-bromo-N-(4-bromophenyl)benzenesulfonamide (38.5°) or 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (32.6°)). Substituent electronegativity and steric effects influence ring planarity .

- Validation : Cross-validate results using multiple software tools (e.g., WinGX for data integration and ORTEP-3 for graphical visualization) to minimize refinement errors .

Q. What methodological approaches are used to assess pharmacological activity, such as enzyme inhibition?

- Biochemical assays : Screen against target enzymes (e.g., carbonic anhydrase or cyclooxygenase) using fluorometric or colorimetric assays. IC values quantify inhibitory potency .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing bromine with ethoxy groups) to study effects on binding affinity. Computational docking (e.g., AutoDock) predicts interactions with active sites .

Q. How can computational modeling resolve contradictions in reactivity predictions?

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, bromine’s electron-withdrawing effect increases sulfonamide electrophilicity .

- Molecular dynamics (MD) : Simulate solvation effects to predict solubility or aggregation behavior in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.